![molecular formula C8H12O3 B2404588 1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester CAS No. 73039-83-5](/img/structure/B2404588.png)

1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

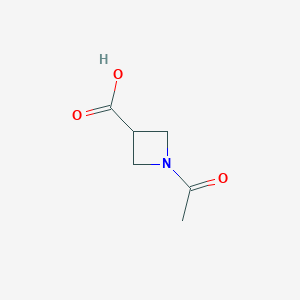

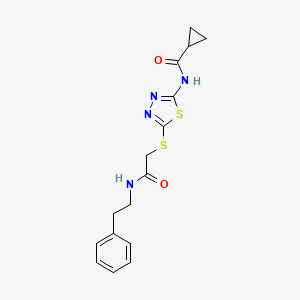

“1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester” is a chemical compound with the IUPAC name “ethyl 1-oxaspiro [2.3]hexane-2-carboxylate”. It has a CAS Number of 73039-83-5 and a molecular weight of 156.18 .

Synthesis Analysis

The synthesis of spirocyclic compounds like “this compound” is gaining increasing importance due to their widespread utility in medicinal chemistry . A two-step one-pot process has been reported for the production of spirocyclic epoxides and aziridines containing a cyclobutane motif . In this process, a bicyclo[1.1.0]butyl sulfoxide is lithiated and added to a ketone, aldehyde or imine, and the resulting intermediate is cross-coupled with an aryl triflate through C-C σ-bond alkoxy- or aminopalladation with concomitant epoxide or aziridine formation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C8H12O3/c1-2-10-7(9)6-8(11-6)4-3-5-8/h6H,2-5H2,1H3 . Chemical Reactions Analysis

Esters, like “this compound”, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 156.18 . More specific properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique

Synthesis and Transformation

Synthesis of Derivatives : The compound is used in the synthesis of various derivatives. For instance, the addition of carboxylic acid bromides to 2-oxaspiro-[3,2]-hexane leads to the corresponding esters, like the ones involving 1-bromomethylcyclopropylcarbinol (D’yachenko & Lukina, 1968). Similarly, ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, a related compound, is synthesized and studied for its properties (Kuroyan, Pogosyan & Grigoryan, 1991).

Transformation and Ring Expansion : The compound undergoes various transformation reactions, such as the treatment of 1-ethoxycarbonyl-5-oxo-4-oxaspiro [2.3] hexane with different reactants to produce a range of derivatives, highlighting its versatility (Kato, Katagiri & Sato, 1981).

Chiral Derivatives Synthesis : The desymmetrization of prochiral oxaspiro[3.3]heptane derivatives, closely related to the compound , has been explored for synthesizing enantiomerically enriched alcohols, esters, amino acids, and amino alcohols, demonstrating its potential in producing chiral building blocks (O'Dowd, Manske, Freedman & Cochran, 2022).

Chemical Reactions and Properties

Reactivity with Zinc and Arylglyoxals : Studies have shown that methyl esters of related structures react with zinc and arylglyoxals, forming products like 3-aroyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-diones (Shchepin, Kirillov & Nedugov, 2003). This highlights its potential in organic synthesis involving transition metals.

Ring-Opening Reactions : The compound, through its derivatives, is involved in ring-opening reactions, often leading to the formation of complex structures like oxetanes, showcasing its role in facilitating intricate organic transformations (Taboada, Ordonio, Ndakala, Howell & Rablen, 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-oxaspiro[2.3]hexane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-10-7(9)6-8(11-6)4-3-5-8/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDSUEYRJVSLEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2(O1)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2404507.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)

![(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2404516.png)

![3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2404518.png)

![2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2404519.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2404520.png)

![5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2404526.png)